2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
CAS No.: 1114878-48-6
Cat. No.: VC7401570
Molecular Formula: C29H27N3O4S
Molecular Weight: 513.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114878-48-6 |
|---|---|
| Molecular Formula | C29H27N3O4S |
| Molecular Weight | 513.61 |
| IUPAC Name | 2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C29H27N3O4S/c1-4-35-22-15-13-20(14-16-22)27-30-25(19(2)36-27)18-37-29-31-24-11-7-6-10-23(24)28(33)32(29)17-21-9-5-8-12-26(21)34-3/h5-16H,4,17-18H2,1-3H3 |
| Standard InChI Key | CIOWWGLBNGHUHQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound belongs to the quinazolin-4-one family, characterized by a fused bicyclic system with a sulfur-containing side chain and aromatic substitutions. Its molecular formula is C₂₉H₂₇N₃O₄S, with a molar mass of 513.61 g/mol. The IUPAC name delineates its substituents: a 4-ethoxyphenyl-oxazole group linked via a sulfanyl bridge to a 3-[(2-methoxyphenyl)methyl]-quinazolin-4-one core.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₉H₂₇N₃O₄S |
| Molecular Weight | 513.61 g/mol |
| SMILES | CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5OC |
| Solubility | Not experimentally determined |
| PubChem CID | 46297605 |
The presence of methoxy and ethoxy groups enhances lipophilicity, potentially improving membrane permeability, while the sulfanyl bridge may contribute to redox-modulating properties.
Biological Activity and Mechanistic Insights
Antimicrobial and Anticonvulsant Effects
The oxazole moiety, known for antimicrobial properties, may synergize with the quinazolinone core to disrupt bacterial cell wall synthesis. Additionally, quinazolinones modulate GABA receptors, implicating potential anticonvulsant applications.
Research Gaps and Future Directions
Mechanistic Validation
In vitro profiling against cancer cell lines (e.g., MCF-7, A549) and in vivo efficacy studies are critical to validate hypothesized EGFR inhibition. Proteomic analyses could elucidate off-target effects.
ADMET Profiling
Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity is needed. Preliminary data on related compounds indicate moderate hepatic clearance but potential nephrotoxicity at high doses .
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